
cis-3-Aminocyclohexanecarboxylic acid
Overview
Description
cis-3-Aminocyclohexanecarboxylic acid (cis-3-ACHC, C₇H₁₃NO₂) is a conformationally restricted γ-aminobutyric acid (GABA) analog with a cyclohexane backbone. Its molecular structure features two defined stereocenters in the (1R,3S) configuration, distinguishing it from trans isomers and other cyclic analogs . The compound has a molecular weight of 143.186 g/mol (monoisotopic mass: 143.094629) and is registered under CAS 74316-27-1 and ChemSpider ID 2339913 .
Preparation Methods
Synthetic Routes and Reaction Conditions:
Catalytic Hydrogenation: One of the primary methods for synthesizing cis-3-aminocyclohexanecarboxylic acid involves the catalytic hydrogenation of the corresponding aromatic or cyclohexene derivatives.
Hydrogenation with Raney Nickel: Another method involves hydrogenating the corresponding acids in the presence of Raney nickel.
Industrial Production Methods: The industrial production of this compound generally follows similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions ensures high yield and purity of the product.
Chemical Reactions Analysis
Oxidation Reactions
cis-3-ACHC undergoes oxidation at the cyclohexane ring or functional groups under specific conditions:
Reagent/Conditions | Product Formed | Yield/Outcome | Source |
---|---|---|---|
KMnO₄ (acidic medium) | Cyclohexanone derivatives | Not quantified | |
CrO₃ | Oxo derivatives (via amino group oxidation) | Requires optimization |
Key Findings :
-
Oxidation with potassium permanganate cleaves the cyclohexane ring, forming ketone derivatives.
-
Chromium trioxide targets the amino group, producing oxo intermediates .
Reduction Reactions
The carboxylic acid group can be reduced to alcohols or amines:
Reagent/Conditions | Product Formed | Yield/Outcome | Source |
---|---|---|---|
LiAlH₄ (anhydrous ether) | Cyclohexanol derivatives | Not quantified | |
NaBH₄ | Partial reduction intermediates | Low efficiency |
Mechanistic Insight :
-
Lithium aluminum hydride reduces the carboxylic acid to a primary alcohol while preserving the amino group.
Substitution Reactions
Functional groups undergo substitution to form derivatives:
Amino Group Substitution
Reagent/Conditions | Product Formed | Yield | Source |
---|---|---|---|
Boc₂O (di-tert-butyl dicarbonate) | N-Boc-protected cis-3-ACHC | 70–76% | |
SOCl₂ | Acyl chloride derivatives | Not quantified |
Example Synthesis :
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Reaction with Boc anhydride in dioxane/water yields N-Boc-cis-3-ACHC, a key intermediate in peptide synthesis .
Carboxylic Acid Substitution
Reagent/Conditions | Product Formed | Application | Source |
---|---|---|---|
EDC/HOBt | Amide bonds (peptide synthesis) | Drug development | |
CH₃OH/H⁺ | Methyl ester derivatives | Improved solubility |
Notable Application :
Industrial-Scale Reactions
Large-scale synthesis leverages optimized conditions:
Process | Conditions | Outcome | Source |
---|---|---|---|
Catalytic hydrogenation | Raney Ni, H₂ gas | High-purity cis-3-ACHC | |
Continuous flow reactors | Boc protection in flow | 82% yield |
Efficiency Metrics :
Material Science
Reaction Optimization Challenges
Scientific Research Applications
Chemistry:
- Used as a building block in the synthesis of various organic compounds.
- Employed in the study of stereochemistry and conformational analysis.
Biology:
- Investigated for its potential role as a neurotransmitter analog.
- Studied for its effects on neuronal GABA uptake processes .
Medicine:
- Explored for its potential therapeutic applications in neurological disorders.
- Used in the synthesis of peptide analogs for drug development .
Industry:
- Utilized in the production of fine chemicals and pharmaceuticals.
- Applied in the development of new materials with specific properties.
Mechanism of Action
cis-3-Aminocyclohexanecarboxylic acid acts as a selective inhibitor and substrate for the neuronal GABA uptake process. It competitively inhibits GABA transport in slices of cerebral cortex, making it a relatively selective inhibitor of neuronal GABA transport . This mechanism involves the binding of the compound to the GABA transporters, thereby blocking the reuptake of GABA and increasing its availability in the synaptic cleft.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Cyclopentane-Based Analogs
Data Insight : Cyclopentane analogs exhibit reduced potency due to steric constraints and unfavorable stereochemistry.
Cyclohexene Derivatives
Other Cyclohexane Isomers
Data Insight : Trans isomers and alternative substitution patterns disrupt the spatial alignment required for GABA transporter binding.
Cyclobutane and Heterocyclic Analogs
Data Insight : Heterocycles like piperidine outperform cis-3-ACHC in potency due to improved pharmacokinetics and target engagement .
Key Findings :
Biological Activity
Cis-3-Aminocyclohexanecarboxylic acid (cis-3-ACHA), with the molecular formula and a molecular weight of 143.18 g/mol, is an organic compound notable for its unique structural features, including a cyclohexane ring, an amino group, and a carboxylic acid group. This compound exists as a chiral molecule, which allows it to exhibit distinct biological activities and potential applications in pharmaceuticals and biomedicine.
Chemical Structure and Properties
The structural configuration of cis-3-ACHA is crucial for its biological activity. Its chiral center contributes to its reactivity and interaction with biological systems. The compound is characterized by the following properties:
Property | Value |
---|---|
Molecular Formula | C₇H₁₃NO₂ |
Molecular Weight | 143.18 g/mol |
IUPAC Name | (1R,3S)-3-aminocyclohexane-1-carboxylic acid |
SMILES | C1CC(CC(C1)N)C(=O)O |
Cis-3-ACHA has been studied for its role as a selective inhibitor of GABA transporters, particularly in neuronal tissues. Research indicates that it can inhibit gamma-aminobutyric acid (GABA) transport in synaptosomal membrane vesicles, suggesting that it may modulate GABAergic neurotransmission. Specifically, cis-3-ACHA demonstrates competitive inhibition with a Ki value of approximately 7 µM against GABA transport, indicating its potential as a therapeutic agent in conditions involving GABA dysregulation .
Neuroprotective Effects
Cis-3-ACHA has shown promise in neuroprotective applications due to its ability to potentiate GABA activity. Studies have indicated that it enhances the action of GABA at certain receptor sites, potentially offering therapeutic benefits in neurological disorders characterized by excitotoxicity or impaired GABAergic signaling .
Anticonvulsant Properties
The anticonvulsant properties of cis-3-ACHA have been explored through various experimental models. Its structural similarities to known anticonvulsants suggest that it may serve as a scaffold for developing new therapeutics targeting epilepsy and other seizure disorders .
Case Studies
- Inhibition of GABA Transport : A study demonstrated that cis-3-ACHA inhibits GABA transport in synaptosomal preparations, revealing its potential role in modulating synaptic transmission .
- Neuroprotective Mechanisms : Research has shown that cis-3-ACHA can protect neuronal cells from excitotoxic damage by enhancing GABAergic signaling pathways, which could be beneficial in neurodegenerative diseases .
- Anticonvulsant Activity : In animal models, cis-3-ACHA exhibited anticonvulsant effects comparable to established treatments, suggesting its viability as a candidate for further development in epilepsy therapies .
Comparative Analysis
The biological activity of cis-3-ACHA can be compared with similar compounds:
Compound Name | Structural Features | Biological Activity |
---|---|---|
Cis-4-Aminocyclohexanecarboxylic acid | Different position of amino group | Potentially different pharmacological effects |
Trans-3-Aminocyclohexanecarboxylic acid | Trans isomer; different spatial arrangement | Varies in biological activity |
γ-Aminobutyric Acid (GABA) | Natural neurotransmitter | Primary inhibitory neurotransmitter |
Q & A
Basic Research Questions
Q. What are the established synthetic routes for cis-3-aminocyclohexanecarboxylic acid, and how are intermediates characterized?
The synthesis typically involves protecting the amine group of 3-aminobenzoic acid derivatives. For example, cis-3-(tert-butoxycarbonylamino)cyclohexanecarboxylic acid is a key intermediate, synthesized via Boc protection and characterized by H NMR (e.g., peaks at δ 1.43 ppm for tert-butyl groups) and IR spectroscopy to confirm carbamate and carboxylic acid functionalities . Crystallographic studies reveal intermolecular O–H⋯O and N–H⋯O hydrogen bonds forming eight-membered rings (R(8) motifs), critical for structural stability .
Q. How is the purity and stereochemical integrity of this compound validated in neuropharmacological studies?
High-performance liquid chromatography (HPLC) with ≥98% purity is standard. Chiral resolution techniques, such as chiral column chromatography or circular dichroism, ensure stereochemical integrity, as the (1R,3S)-configuration is critical for GABA uptake inhibition . H NMR coupling constants and X-ray crystallography further confirm the cis conformation .
Q. What experimental protocols are used to study its role in GABAergic systems?
Radiolabeled H-cis-3-aminocyclohexanecarboxylic acid is employed in brain slice assays to measure GABA release. Experiments involve Ca-free media to distinguish transporter-mediated release from synaptic vesicle exocytosis. Evoked release coefficients (peak/resting release) are calculated, with amino-oxyacetic acid (AOAA) used to inhibit GABA transaminase and isolate transport effects .
Advanced Research Questions
Q. How do structural modifications (e.g., cyclohexane ring substitution) affect its potency as a GABA transporter inhibitor?
Comparative studies with analogs like cis-3-aminocyclopentanecarboxylic acid show reduced potency due to smaller ring sizes altering binding to transporter pockets. Molecular docking and free-energy perturbation simulations can predict substituent effects on binding affinity. Experimental validation involves measuring IC values in competitive uptake assays using synaptosomes .
Q. What mechanisms explain conflicting data on its Ca2+^{2+}2+-independent GABA release in different brain regions?
Discrepancies arise from regional variations in transporter density and coupling to ion gradients. For instance, veratridine-evoked release in cortical slices shows stronger Ca independence than in striatal regions. Methodological adjustments, such as normalizing data to tissue-specific transporter expression (via Western blotting), resolve contradictions .
Q. How can its incorporation into cyclic peptides improve metabolic stability for therapeutic applications?
Solid-phase peptide synthesis (SPPS) with this compound at key positions enhances rigidity and protease resistance. Stability is assessed via LC-MS after incubation in plasma or liver microsomes. Comparative pharmacokinetic studies in rodent models show prolonged half-life (>6 hours) versus linear analogs .
Q. What analytical challenges arise in quantifying its intracellular concentrations during transport studies?
Intracellular accumulation is measured via liquid scintillation counting after lysing cells/tissue. Challenges include distinguishing membrane-bound vs. cytosolic pools. Fractionation (e.g., differential centrifugation) and quenching extracellular tracer with cold buffer washes improve accuracy. Data normalization to protein content minimizes variability .
Q. Methodological Notes
- Synthesis Optimization: Use ethyl acetate for crystallization to achieve high-yield, low-defect crystals .
- Neuropharmacological Assays: Include AOAA (100 µM) to prevent GABA metabolism and isolate transporter activity .
- Data Interpretation: Normalize release coefficients to tissue weight or transporter density for cross-study comparisons .
Properties
IUPAC Name |
(1R,3S)-3-aminocyclohexane-1-carboxylic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H13NO2/c8-6-3-1-2-5(4-6)7(9)10/h5-6H,1-4,8H2,(H,9,10)/t5-,6+/m1/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CKTUXQBZPWBFDX-RITPCOANSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CC(C1)N)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1C[C@H](C[C@H](C1)N)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H13NO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
143.18 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
38541-66-1, 118785-96-9, 16636-51-4 | |
Record name | 3-Aminocyclohexanecarboxylic acid | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0038541661 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | (1R,3S)-3-Aminocyclohexanecarboxylic acid hydrochloride | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | rac-(1R,3S)-3-aminocyclohexane-1-carboxylic acid | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
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Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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